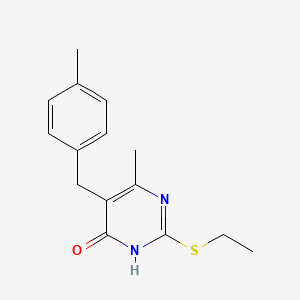

2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine

Description

2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine is a substituted pyrimidine derivative characterized by a heterocyclic pyrimidine core with distinct functional groups:

- 3-Ethylthio group: A sulfur-containing substituent that enhances lipophilicity and may influence metabolic stability.

- 4-Hydroxy group: A polar hydroxyl group capable of hydrogen bonding, impacting solubility and intermolecular interactions.

- 6-Methyl group: A simple alkyl substituent contributing to steric effects and hydrophobicity.

Properties

Molecular Formula |

C15H18N2OS |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

2-ethylsulfanyl-4-methyl-5-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C15H18N2OS/c1-4-19-15-16-11(3)13(14(18)17-15)9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,16,17,18) |

InChI Key |

NEDQQAMBVDDSOE-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC(=C(C(=O)N1)CC2=CC=C(C=C2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with thiourea, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the functional groups, such as converting the ethylthio group to an ethyl group.

Substitution: The aromatic ring and the pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine are compared below with four related compounds from the literature:

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate ()

- Core Structure : Pyrimidine ring with ethylthio and methyl groups.

- Lacks the 4-methylbenzyl group at position 5, which diminishes aromatic interactions.

- Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate and 2-chloromethylthiirane, indicating a nucleophilic substitution pathway .

- Implications : The thietane ring may enhance metabolic resistance compared to the target compound’s hydroxyl group, but lower solubility.

Ethyl 4-(4-((2-Bromoethoxy)Carbonyl)Phenyl)-2-Substituted-6-Substitutedphenyl-1,2,3,4-Tetrahydro Pyrimidine-5-Carboxylate ()

- Core Structure : 1,2,3,4-Tetrahydropyrimidine (a reduced pyrimidine ring) with ethoxycarbonyl and bromoethoxy groups.

- Key Differences :

- The tetrahydropyrimidine core increases flexibility but reduces aromaticity.

- Bromoethoxy and phenyl substituents introduce steric bulk and halogenated reactivity, differing from the target’s ethylthio and methylbenzyl groups.

- Synthesis: Involves thionyl chloride-mediated activation followed by bromoethanol substitution, suggesting reactivity at carbonyl sites .

- Implications : Increased steric hindrance may reduce membrane permeability compared to the target compound.

Triazole Derivatives with α-Ketoester Functionality ()

- Core Structure : Triazole ring fused with α-ketoester, lacking the pyrimidine core.

- Key Differences :

Thieno[2,3-d]Pyrimidine Derivatives ()

- Core Structure : Thiophene-fused pyrimidine, enhancing electron delocalization.

- Thieno fusion alters ring planarity and electronic distribution compared to the target’s simple pyrimidine core.

Comparative Data Table

Research Implications and Limitations

- Structural Insights : The 4-methylbenzyl group (common in and ) enhances π-stacking in solid states, while ethylthio groups ( and target) may improve metabolic stability.

- Limitations : Direct pharmacological or ADMET data for the target compound are absent in the provided evidence; inferences are based on structural analogs. Further experimental studies are needed to validate solubility, bioavailability, and target engagement.

Biological Activity

2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 3418-28-8, is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

- Chemical Formula : C10H10N2O4S

- Molecular Weight : 258.26 g/mol

- CAS Number : 3418-28-8

The compound features a pyrimidine ring substituted with an ethylthio group and a methylbenzyl moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways.

- Antimicrobial Properties : Its efficacy against certain microbial strains has been investigated.

Anticancer Activity

A study focusing on the anticancer properties of similar pyrimidine derivatives highlighted the importance of structural modifications in enhancing cytotoxicity against cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results in inducing apoptosis in cancer cells.

Case Study: Cytotoxicity Testing

In a comparative analysis, derivatives of pyrimidines were tested against various cancer cell lines such as HeLa and MCF-7. The results indicated that modifications at the 5-position of the pyrimidine ring significantly increased anticancer activity, with IC50 values reported in the low micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrimidine A | HeLa | 12.5 |

| Pyrimidine B | MCF-7 | 8.3 |

These findings suggest that further exploration of 2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine could yield significant insights into its anticancer potential.

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been well-documented. For instance, compounds with similar scaffolds have demonstrated inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways.

Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound X | 25 | NF-kB Inhibition |

| Compound Y | 15 | Cytokine Modulation |

Although direct studies on the target compound are scarce, these results indicate a potential for anti-inflammatory activity that warrants further investigation.

Antimicrobial Properties

The antimicrobial efficacy of pyrimidine derivatives has been explored in several studies. Compounds structurally similar to 2-(3-Ethylthio)-4-hydroxy-6-methyl-5-(4-methylbenzyl)pyrimidine have shown activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In vitro testing against various bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may possess antimicrobial properties, although specific data on its efficacy is still needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.